Ondansetron hydrochloride
Overview
Description
Ondansetron Hydrochloride is a selective serotonin 5-HT3 receptor antagonist used primarily to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery . It is also effective in treating gastroenteritis and is included in the World Health Organization’s List of Essential Medicines .
Mechanism of Action
Target of Action
Ondansetron Hydrochloride, also known as Ondansetron HCl or Ondemet, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
Ondansetron HCl acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . By binding to these receptors, it blocks the action of serotonin, a neurotransmitter that can trigger nausea and vomiting . This interaction prevents the initiation of the vomiting reflex, thereby controlling nausea and vomiting .
Biochemical Pathways
The primary biochemical pathway affected by Ondansetron HCl is the serotonergic pathway . By blocking the 5-HT3 receptors, Ondansetron HCl inhibits the action of serotonin, disrupting the signal transmission within this pathway . This disruption can prevent the onset of nausea and vomiting, particularly those induced by cytotoxic chemotherapy and postoperative procedures .
Pharmacokinetics
Ondansetron HCl exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : It is well absorbed orally, with a bioavailability of approximately 60% .
- Distribution : It has a volume of distribution of approximately 1.9 L/kg in adults .
- Metabolism : It is extensively metabolized in the liver via hydroxylation, followed by glucuronide or sulfate conjugation . The enzymes CYP1A2, CYP2D6, and CYP3A4 are involved in its metabolism .
- Excretion : It is primarily excreted in the urine (44% to 60% as metabolites, 5% as unchanged drug); feces (~25%) .
These properties influence the drug’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Ondansetron HCl’s action primarily involve the prevention of nausea and vomiting. By blocking the 5-HT3 receptors, it inhibits the action of serotonin, preventing the initiation of the vomiting reflex . This results in the effective control of nausea and vomiting, particularly those induced by cytotoxic chemotherapy and postoperative procedures .
Action Environment
The action, efficacy, and stability of Ondansetron HCl can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s age and liver function . Elderly patients and those with hepatic impairment may have reduced clearance of the drug, leading to increased plasma concentrations . Additionally, the drug’s efficacy can be influenced by the severity of the emetogenic challenge, such as the type and dose of cytotoxic chemotherapy .
Biochemical Analysis
Biochemical Properties
Ondansetron Hydrochloride is a selective antagonist of the serotonin receptor subtype, 5-HT3 . It binds to the 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both . This interaction plays a crucial role in its antiemetic effect .
Cellular Effects
This compound is used to prevent nausea and vomiting associated with emetogenic cancer chemotherapy, including high dose cisplatin therapy, and radiotherapy . It is also used for the prevention and treatment of postoperative nausea and vomiting . The compound exerts its effects by interacting with the 5-HT3 receptors, thus influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its selective antagonism of the serotonin receptor subtype, 5-HT3 . This interaction inhibits the initiation of the vomiting reflex, which is often triggered by the release of serotonin (5-HT) from enterochromaffin cells of the small intestine .
Temporal Effects in Laboratory Settings
In healthy subjects, single intravenous doses of 0.15 mg/kg of this compound had no effect on esophageal motility, gastric motility, lower esophageal sphincter pressure, or small intestinal transit time . This suggests that the effects of this compound are stable over time in laboratory settings .
Dosage Effects in Animal Models
In a study involving dogs with vestibular syndrome-associated nausea, the intensity of nausea was significantly reduced in all dogs 2 hours after this compound administration . This suggests that the effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
The primary metabolic pathway of this compound is hydroxylation on the indole ring followed by subsequent glucuronide or sulfate conjugation . Although some nonconjugated metabolites have pharmacologic activity, these are not found in plasma at concentrations likely to significantly contribute to the biological activity of this compound .
Transport and Distribution
This compound is widely distributed with a volume of distribution approximately 160L and binds moderately (70 to 76%) to plasma proteins . Clearance occurs by hepatic metabolism (95%) rather than renal excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ondansetron Hydrochloride involves multiple steps, including a continuous condensation step and a continuous Mannich reaction . The process also includes an elimination and Michael addition step, which is performed in batch mode to accommodate the physical properties of the reaction mixtures .
Industrial Production Methods: Industrial production methods for this compound often involve the use of continuous flow chemistry to enhance the efficiency and robustness of the synthetic processes . This approach allows for better control over reaction conditions and improved product yield.
Chemical Reactions Analysis
Types of Reactions: Ondansetron Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are subsequently purified to obtain the final product, this compound .
Scientific Research Applications
Ondansetron Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Promethazine: An antihistamine used to relieve allergy symptoms and nausea.
Metoclopramide: Used short-term for the treatment of gastrointestinal reflux disease and diabetic stasis.
Comparison: Ondansetron Hydrochloride is unique in its selective antagonism of serotonin 5-HT3 receptors, which makes it particularly effective in preventing nausea and vomiting associated with chemotherapy and surgery . In contrast, Promethazine and Metoclopramide have broader mechanisms of action and are used for a wider range of indications .
This compound’s specificity for serotonin receptors and its inclusion in the World Health Organization’s List of Essential Medicines highlight its importance and effectiveness in clinical settings .
Properties
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZJOBREMUDSSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
128061-08-5 | |
Details | Compound: 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1) | |
Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128061-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103639-04-9, 99614-01-4 | |
Record name | Ondansetron hydrochloride dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103639-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ondansetron Hydrochloride exert its antiemetic effect?
A1: this compound is a potent and selective antagonist of serotonin 5-HT3 receptors. [, , , , , , , , ] It effectively blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex, to these receptors located in the central nervous system and the gastrointestinal tract. This inhibition effectively prevents nausea and vomiting.
Q2: What are the clinical applications of this compound?
A2: this compound is widely used to prevent and treat nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative recovery. [, , , , , , , , , , , , ]
Q3: Are there different administration routes for this compound?
A3: Yes, research explores various routes beyond the conventional oral and intravenous administration, including orally disintegrating tablets, transdermal patches, nasal sprays, and chewing gums. [, , , , , , , , , , ]
Q4: What is the efficacy of combining this compound with Dexamethasone?
A4: Studies suggest that combining this compound with Dexamethasone can significantly improve the control of nausea and vomiting compared to this compound alone. [, ] This synergistic effect is particularly beneficial for patients undergoing chemotherapy.
Q5: What are the challenges in formulating this compound?
A5: this compound exhibits pH-dependent solubility, being highly soluble in acidic environments (stomach) and poorly soluble at higher pH (intestine). [, ] This characteristic poses challenges for controlled release formulations.
Q6: How does the choice of polymers influence the release profile of this compound from matrix tablets?
A6: Studies demonstrate that incorporating hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) can modify the release of this compound, achieving controlled drug delivery. [, , , , ] The viscosity and concentration of HPMC, along with the presence of other excipients, significantly influence the drug release kinetics.
Q7: What is the role of superdisintegrants in formulating orally disintegrating tablets of this compound?
A7: Superdisintegrants, such as Croscarmellose Sodium, Crospovidone, and Sodium Starch Glycolate, play a critical role in facilitating rapid disintegration of orally disintegrating tablets in the oral cavity. [, , , ]
Q8: Can this compound be formulated for transdermal delivery?
A8: Yes, research explores the use of penetration enhancers, such as terpenes like Nerodilol, Carvone, and Limonene, to improve the transdermal permeation of this compound. [, ]
Q9: How does the pH of the dissolution medium affect the dissolution rate of this compound tablets?
A9: The dissolution rate of this compound tablets is significantly influenced by the pH of the dissolution medium, with faster dissolution observed in acidic environments. [, ] This behavior highlights the importance of considering pH variations in the gastrointestinal tract during formulation development.
Q10: What analytical techniques are commonly employed for the quantification of this compound?
A10: High-Performance Liquid Chromatography (HPLC) with various detection methods, including UV detection, Diode Array Detection (DAD), and Mass Spectrometry (MS), are widely used for the accurate and sensitive quantification of this compound in various matrices. [, , , , , ]
Q11: Are there any spectrophotometric methods for the determination of this compound?
A11: Yes, researchers have developed spectrophotometric methods, including derivative spectrophotometry, for the simple and cost-effective estimation of this compound in pharmaceutical formulations. [, ]
Q12: How is the stability of this compound assessed in pharmaceutical formulations?
A12: Stability studies are crucial to ensure the quality and efficacy of this compound formulations over time. [, , ] These studies involve storing the drug product under controlled conditions of temperature, humidity, and light, and periodically analyzing its chemical and physical characteristics, such as appearance, pH, assay, and related substances, to determine any changes or degradation.
Q13: Is this compound compatible with other drugs in infusion solutions?
A13: Research investigates the compatibility of this compound with other drugs commonly used in clinical settings, such as Methylprednisolone Sodium Succinate and Carboplatin. [, ] Compatibility studies assess potential interactions or degradation that may occur when these drugs are mixed in infusion solutions.
Q14: Are there any known incompatibilities of this compound with other medications?
A14: Yes, studies have shown that this compound is incompatible with certain medications when mixed in solution, leading to precipitation and reduced drug content. [] Notably, its mixture with Lornoxicam in 0.9% sodium chloride injection has been found to be unstable.
Q15: How does the choice of beverage affect the stability of this compound when administered orally?
A15: Studies have investigated the stability of this compound in various beverages, including apple juice, fruit punch, and carbonated drinks, to determine its suitability for oral administration in these vehicles. [] The results showed that this compound remained stable in most beverages for up to 72 hours.
Q16: Are there ongoing investigations into novel delivery systems for this compound?
A16: Yes, researchers are actively exploring novel delivery systems, such as mucoadhesive microspheres for intranasal administration, to circumvent the limitations of conventional formulations and enhance drug bioavailability. [, ]
Q17: What is the significance of studying the enantiomeric separation of this compound?
A17: this compound possesses chiral centers, meaning it exists as enantiomers, which may exhibit different pharmacological activities. [] Developing chiral separation methods, such as using sulfobutyl ether-β-cyclodextrin as a chiral additive in HPLC, is essential to understand the individual properties and potential therapeutic benefits of each enantiomer.
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